molecular formula C18H28N2O3S2 B14983696 N-cyclooctyl-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

N-cyclooctyl-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

Cat. No.: B14983696
M. Wt: 384.6 g/mol
InChI Key: GLKWQLRGYKMNNP-UHFFFAOYSA-N
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Description

N-CYCLOOCTYL-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that features a piperidine ring substituted with a thiophene-2-sulfonyl group and a cyclooctyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOOCTYL-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Thiophene-2-Sulfonyl Group: This step often involves sulfonylation reactions where thiophene derivatives are treated with sulfonyl chlorides under basic conditions.

    Attachment of the Cyclooctyl Group: The cyclooctyl group can be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOOCTYL-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-CYCLOOCTYL-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-CYCLOOCTYL-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The thiophene-2-sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-CYCLOOCTYL-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE stands out due to its combination of a cyclooctyl group, thiophene-2-sulfonyl group, and piperidine ring, which confer unique chemical and biological properties.

Properties

Molecular Formula

C18H28N2O3S2

Molecular Weight

384.6 g/mol

IUPAC Name

N-cyclooctyl-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide

InChI

InChI=1S/C18H28N2O3S2/c21-18(19-16-9-4-2-1-3-5-10-16)15-8-6-12-20(14-15)25(22,23)17-11-7-13-24-17/h7,11,13,15-16H,1-6,8-10,12,14H2,(H,19,21)

InChI Key

GLKWQLRGYKMNNP-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CS3

Origin of Product

United States

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